molecular formula C16H21NO7S B6662564 2-[3-[2-(Oxan-4-ylsulfonyl)propanoylamino]phenoxy]acetic acid

2-[3-[2-(Oxan-4-ylsulfonyl)propanoylamino]phenoxy]acetic acid

Cat. No.: B6662564
M. Wt: 371.4 g/mol
InChI Key: UTYSVLFYEIAYOB-UHFFFAOYSA-N
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Description

2-[3-[2-(Oxan-4-ylsulfonyl)propanoylamino]phenoxy]acetic acid is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a phenoxyacetic acid backbone with a sulfonyl group attached to an oxane ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[2-(Oxan-4-ylsulfonyl)propanoylamino]phenoxy]acetic acid typically involves multiple steps, starting with the preparation of the oxane ring and the sulfonyl group. One common method involves the reaction of oxane with a sulfonyl chloride in the presence of a base to form the oxan-4-ylsulfonyl intermediate. This intermediate is then reacted with 3-aminophenoxyacetic acid under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[3-[2-(Oxan-4-ylsulfonyl)propanoylamino]phenoxy]acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The phenoxy and sulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[3-[2-(Oxan-4-ylsulfonyl)propanoylamino]phenoxy]acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-[2-(Oxan-4-ylsulfonyl)propanoylamino]phenoxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The phenoxyacetic acid moiety can also interact with various biological pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Phenoxyacetic acid derivatives: These compounds share the phenoxyacetic acid backbone but differ in their substituents, leading to variations in their chemical and biological properties.

    Sulfonyl-containing compounds: These compounds contain sulfonyl groups and exhibit similar reactivity in oxidation and reduction reactions.

Uniqueness

2-[3-[2-(Oxan-4-ylsulfonyl)propanoylamino]phenoxy]acetic acid is unique due to the combination of the oxane ring, sulfonyl group, and phenoxyacetic acid backbone

Properties

IUPAC Name

2-[3-[2-(oxan-4-ylsulfonyl)propanoylamino]phenoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO7S/c1-11(25(21,22)14-5-7-23-8-6-14)16(20)17-12-3-2-4-13(9-12)24-10-15(18)19/h2-4,9,11,14H,5-8,10H2,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTYSVLFYEIAYOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=CC=C1)OCC(=O)O)S(=O)(=O)C2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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